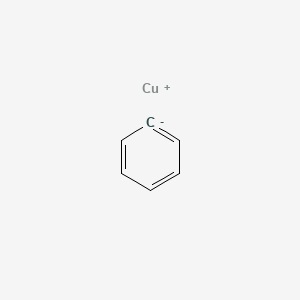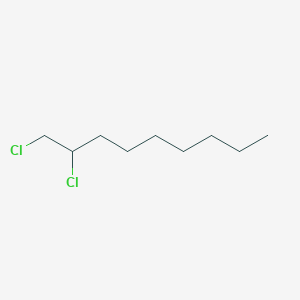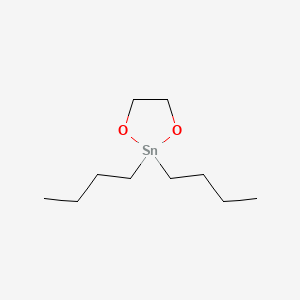
2,2-Dibutyl-1,3,2-dioxastannolane
Overview
Description
2,2-Dibutyl-1,3,2-dioxastannolane is an organotin compound with the molecular formula C10H22O2Sn. It is characterized by a tin atom bonded to two butyl groups and incorporated into a dioxastannolane ring. This compound is notable for its applications in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibutyl-1,3,2-dioxastannolane can be synthesized through the reaction of dibutyltin oxide with ethylene glycol. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction is as follows:
Bu2SnO+HOCH2CH2OH→Bu2Sn(OCH2CH2O)
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of tin hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions where the dioxastannolane ring can be opened or modified by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Formation of tin oxides or hydroxides.
Reduction: Formation of dibutyltin hydrides.
Substitution: Formation of substituted tin compounds depending on the nucleophile used.
Scientific Research Applications
2,2-Dibutyl-1,3,2-dioxastannolane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active organotin compounds.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism by which 2,2-dibutyl-1,3,2-dioxastannolane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with oxygen, nitrogen, and sulfur atoms in biological molecules, affecting their structure and function. This coordination can disrupt enzymatic activities or cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Dibutyltin oxide: Similar in structure but lacks the dioxastannolane ring.
Dibutyltin dilaurate: Another organotin compound used in similar applications but with different reactivity and properties.
Uniqueness: 2,2-Dibutyl-1,3,2-dioxastannolane is unique due to its dioxastannolane ring, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with other organotin compounds.
Properties
IUPAC Name |
2,2-dibutyl-1,3,2-dioxastannolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.C2H4O2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;1-2H2;/q;;-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWBEJNHFFEKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]1(OCCO1)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189473 | |
| Record name | 2,2-Dibutyl-1,3,2-dioxastannolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3590-59-8 | |
| Record name | 2,2-Dibutyl-1,3,2-dioxastannolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dibutyl-1,3,2-dioxastannolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dibutyl-1,3,2-dioxastannolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dibutyl-1,3,2-dioxastannolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 2,2-Dibutyl-1,3,2-dioxastannolane and how does this structure influence its behaviour in solution?
A: this compound (DOS) possesses a five-membered ring structure containing a central tin atom bonded to two oxygen atoms and two butyl groups. This structure allows for dynamic behavior in solution, where DOS engages in complex association equilibria. Specifically, it can exist in monomeric, dimeric, and potentially higher-order oligomeric forms. The dimeric structure exhibits fluxional behavior, with rapid intramolecular shifts and inversion at the tin center leading to apparent high symmetry in spectroscopic analyses.
Q2: What are the catalytic applications of this compound?
A: this compound (DOS), in conjunction with dibutyltin dichloride (DTC), forms an effective catalytic system for the cyclo-oligomerization of lactones. This catalytic system has been successfully employed in the synthesis of macrocyclic polylactones, specifically the macrotetrolide of 3-hydroxybutyric acid. This finding highlights the potential of DOS-based catalysts in ring-opening polymerization reactions for the production of valuable polymeric materials.
Q3: What spectroscopic techniques are useful for studying the structure and behavior of this compound?
A: A combination of spectroscopic methods has proven valuable in elucidating the structural intricacies of this compound (DOS). Single-crystal X-ray diffraction provides detailed information about the bond lengths, bond angles, and overall geometry of the molecule in the solid state. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 119Sn NMR, offers insights into the dynamic behavior of DOS in solution, including information about its association equilibria and the coordination state of the tin atom. Mossbauer spectroscopy can also provide information about the coordination environment of the tin atom and its oxidation state.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
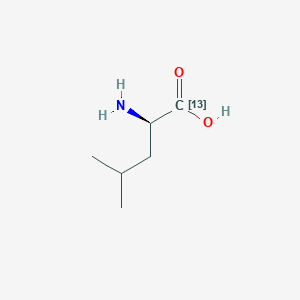
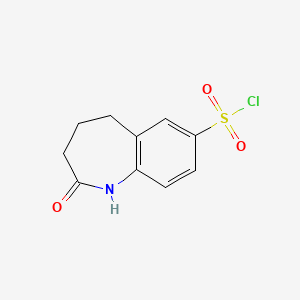
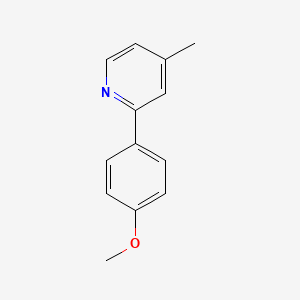
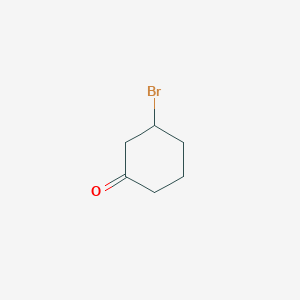
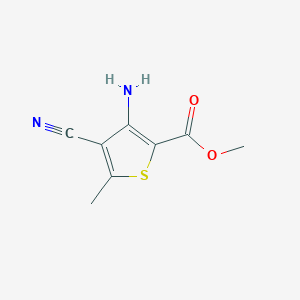
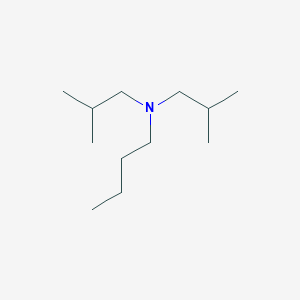
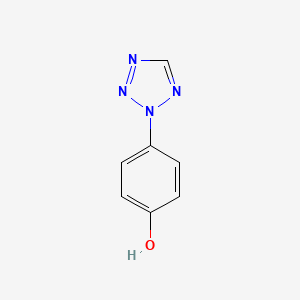
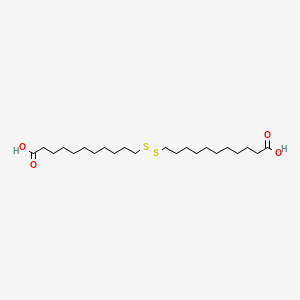
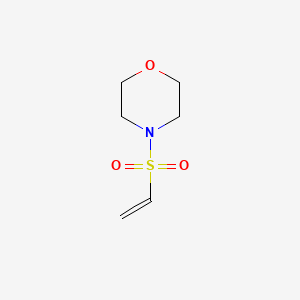
![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1628335.png)
